molecular formula C23H23O3P B14460702 Oxo(diphenyl)[2-(2-phenyl-1,3-dioxolan-2-yl)ethyl]-lambda~5~-phosphane CAS No. 69803-69-6

Oxo(diphenyl)[2-(2-phenyl-1,3-dioxolan-2-yl)ethyl]-lambda~5~-phosphane

Cat. No.: B14460702
CAS No.: 69803-69-6
M. Wt: 378.4 g/mol
InChI Key: IRNLOASAUCPOHI-UHFFFAOYSA-N
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Description

Oxo(diphenyl)[2-(2-phenyl-1,3-dioxolan-2-yl)ethyl]-lambda~5~-phosphane is a complex organophosphorus compound It features a phosphane core bonded to two phenyl groups and a 2-(2-phenyl-1,3-dioxolan-2-yl)ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxo(diphenyl)[2-(2-phenyl-1,3-dioxolan-2-yl)ethyl]-lambda~5~-phosphane typically involves the reaction of diphenylphosphine oxide with 2-(2-phenyl-1,3-dioxolan-2-yl)ethyl bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Oxo(diphenyl)[2-(2-phenyl-1,3-dioxolan-2-yl)ethyl]-lambda~5~-phosphane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphane group to a phosphine.

    Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often require catalysts such as palladium or nickel complexes.

Major Products

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Various substituted phosphane derivatives.

Scientific Research Applications

Oxo(diphenyl)[2-(2-phenyl-1,3-dioxolan-2-yl)ethyl]-lambda~5~-phosphane has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the synthesis of advanced materials and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of Oxo(diphenyl)[2-(2-phenyl-1,3-dioxolan-2-yl)ethyl]-lambda~5~-phosphane involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in coordination complexes. This interaction can modulate the activity of the metal center, leading to various catalytic and biological effects. The pathways involved may include coordination to transition metals and participation in redox reactions.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: A widely used ligand in coordination chemistry.

    Diphenylphosphine oxide: Similar structure but lacks the 2-(2-phenyl-1,3-dioxolan-2-yl)ethyl group.

    Phosphine oxides: General class of compounds with similar phosphorus-oxygen bonding.

Uniqueness

Oxo(diphenyl)[2-(2-phenyl-1,3-dioxolan-2-yl)ethyl]-lambda~5~-phosphane is unique due to the presence of the 2-(2-phenyl-1,3-dioxolan-2-yl)ethyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in specific applications where traditional phosphane compounds may not be suitable.

Properties

CAS No.

69803-69-6

Molecular Formula

C23H23O3P

Molecular Weight

378.4 g/mol

IUPAC Name

2-(2-diphenylphosphorylethyl)-2-phenyl-1,3-dioxolane

InChI

InChI=1S/C23H23O3P/c24-27(21-12-6-2-7-13-21,22-14-8-3-9-15-22)19-16-23(25-17-18-26-23)20-10-4-1-5-11-20/h1-15H,16-19H2

InChI Key

IRNLOASAUCPOHI-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)(CCP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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